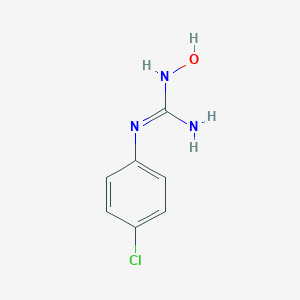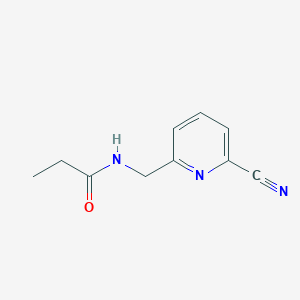
N-((6-cyanopyridin-2-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyanopyridin-2-yl)methyl)propionamide, also known as CPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMP is a small molecule that belongs to the class of amides and is widely used as a reagent in various chemical reactions.
Mécanisme D'action
N-((6-cyanopyridin-2-yl)methyl)propionamide acts as a nucleophile in various chemical reactions, including amidation and acylation reactions. N-((6-cyanopyridin-2-yl)methyl)propionamide is also capable of forming covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions and enzyme activity. N-((6-cyanopyridin-2-yl)methyl)propionamide is highly reactive and can modify multiple amino acid residues within a protein, leading to changes in protein structure and function.
Effets Biochimiques Et Physiologiques
N-((6-cyanopyridin-2-yl)methyl)propionamide has been shown to have a wide range of biochemical and physiological effects. N-((6-cyanopyridin-2-yl)methyl)propionamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N-((6-cyanopyridin-2-yl)methyl)propionamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-((6-cyanopyridin-2-yl)methyl)propionamide has several advantages for use in lab experiments. N-((6-cyanopyridin-2-yl)methyl)propionamide is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. N-((6-cyanopyridin-2-yl)methyl)propionamide is also highly reactive, making it a useful tool for studying protein-ligand interactions and enzyme activity. However, N-((6-cyanopyridin-2-yl)methyl)propionamide has some limitations, including its high reactivity, which can lead to non-specific interactions with biomolecules. N-((6-cyanopyridin-2-yl)methyl)propionamide is also unstable in aqueous solutions, requiring careful control of reaction conditions and storage.
Orientations Futures
There are several future directions for the use of N-((6-cyanopyridin-2-yl)methyl)propionamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. N-((6-cyanopyridin-2-yl)methyl)propionamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Another potential application is in the development of new chemical probes for studying protein-ligand interactions and enzyme activity. N-((6-cyanopyridin-2-yl)methyl)propionamide is highly reactive and can modify multiple amino acid residues within a protein, making it a useful tool for studying protein structure and function. Finally, N-((6-cyanopyridin-2-yl)methyl)propionamide could be used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products. Overall, N-((6-cyanopyridin-2-yl)methyl)propionamide has significant potential for use in scientific research and drug discovery.
Méthodes De Synthèse
N-((6-cyanopyridin-2-yl)methyl)propionamide is synthesized by reacting 6-cyanopyridine-2-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then treated with an amine such as methylamine to yield N-((6-cyanopyridin-2-yl)methyl)propionamide. The overall synthesis is a multistep process that requires careful control of reaction conditions and purification steps to obtain N-((6-cyanopyridin-2-yl)methyl)propionamide in high purity.
Applications De Recherche Scientifique
N-((6-cyanopyridin-2-yl)methyl)propionamide has a wide range of applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. N-((6-cyanopyridin-2-yl)methyl)propionamide is used as a reagent in various chemical reactions, including amidation, acylation, and coupling reactions. N-((6-cyanopyridin-2-yl)methyl)propionamide is also used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products.
Propriétés
Numéro CAS |
135450-34-9 |
|---|---|
Nom du produit |
N-((6-cyanopyridin-2-yl)methyl)propionamide |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-[(6-cyanopyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)12-7-9-5-3-4-8(6-11)13-9/h3-5H,2,7H2,1H3,(H,12,14) |
Clé InChI |
FIKTVAHTIUHTHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
SMILES canonique |
CCC(=O)NCC1=NC(=CC=C1)C#N |
Synonymes |
Propanamide, N-[(6-cyano-2-pyridinyl)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



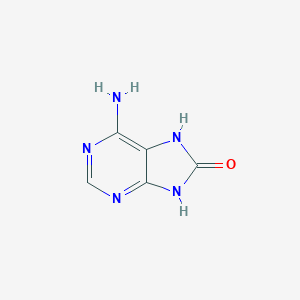
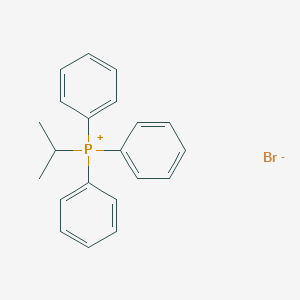
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
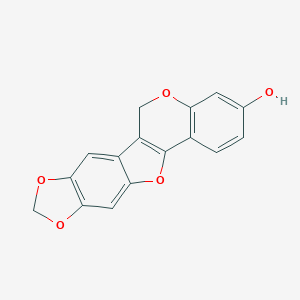
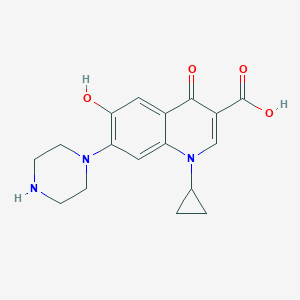
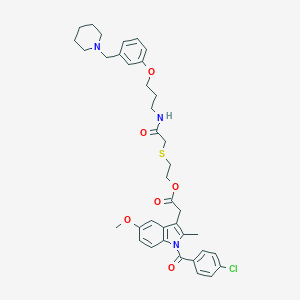
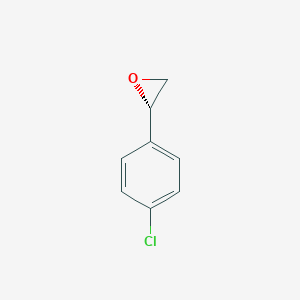
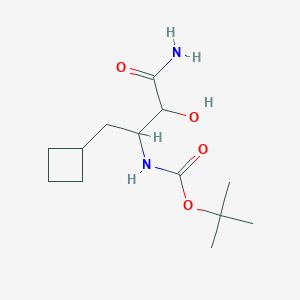
![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)
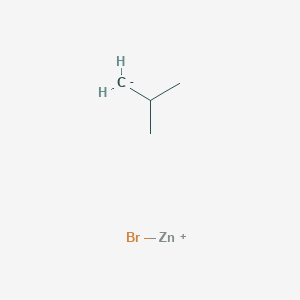
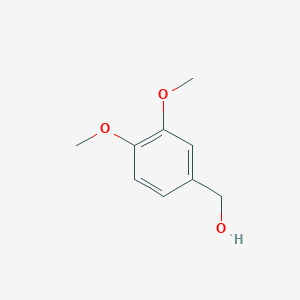
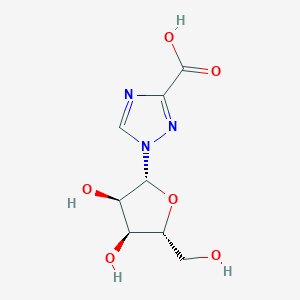
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)
